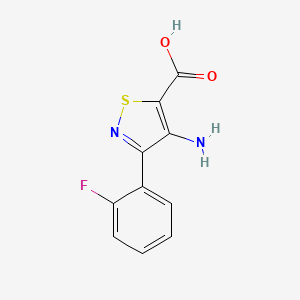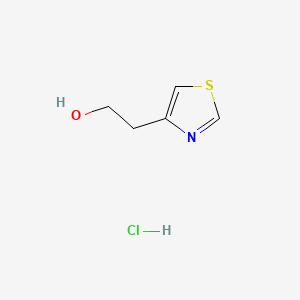
2-(1,3-Thiazol-4-yl)ethan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Thiazol-4-yl)ethan-1-olhydrochloride is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-olhydrochloride typically involves the reduction of ethyl 2-(thiazol-4-yl)acetate using diisobutylaluminium hydride (DIBAL-H) in dichloromethane (DCM) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by quenching with saturated sodium bicarbonate solution, extraction with DCM, and purification by flash chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Thiazol-4-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Further reduction to primary alcohols or amines.
Substitution: Nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the thiazole ring.
Applications De Recherche Scientifique
2-(1,3-Thiazol-4-yl)ethan-1-olhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-Thiazol-4-yl)ethan-1-olhydrochloride involves its interaction with various molecular targets and pathways. In biological systems, thiazole derivatives can inhibit enzymes, block receptors, or interfere with DNA synthesis, leading to antimicrobial or anticancer effects . The specific molecular targets and pathways depend on the particular application and the structure of the thiazole derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
2-(1,3-Thiazol-4-yl)ethan-1-olhydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H8ClNOS |
|---|---|
Poids moléculaire |
165.64 g/mol |
Nom IUPAC |
2-(1,3-thiazol-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H7NOS.ClH/c7-2-1-5-3-8-4-6-5;/h3-4,7H,1-2H2;1H |
Clé InChI |
FBPKSHDDIFAMBW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CS1)CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


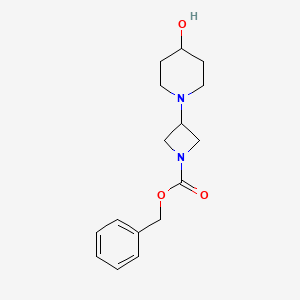
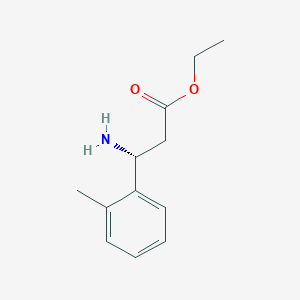
![(2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride](/img/structure/B15307408.png)
![12H-Benzo[b]thioxanthen-12-one](/img/structure/B15307410.png)
![Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15307412.png)

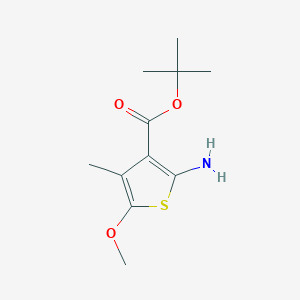
![Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)](/img/structure/B15307423.png)
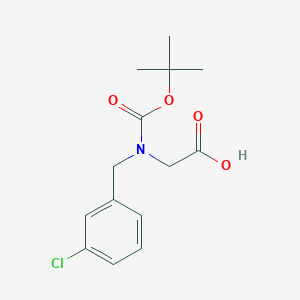

![1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride](/img/structure/B15307462.png)

![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)
